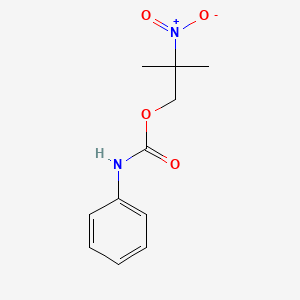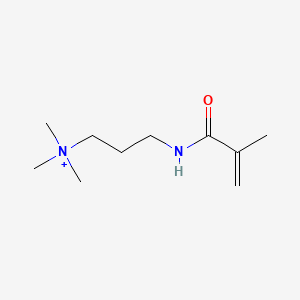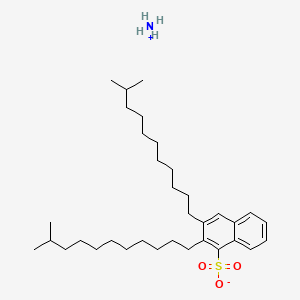
Naphthalenesulfonic acid, diisododecyl-, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenesulfonic acid, diisododecyl-, ammonium salt is a chemical compound that belongs to the class of organic sulfonic acids. It is characterized by the presence of a naphthalene ring substituted with sulfonic acid groups and diisododecyl groups, with ammonium as the counterion. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, diisododecyl-, ammonium salt typically involves the sulfonation of naphthalene followed by the introduction of diisododecyl groups. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents. The resulting sulfonic acid derivative is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where naphthalene is sulfonated under controlled conditions. The diisododecyl groups are introduced through alkylation reactions, and the final product is obtained by neutralizing the sulfonated intermediate with ammonium hydroxide. The process is optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenesulfonic acid, diisododecyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced naphthalene compounds, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalenesulfonic acid, diisododecyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of biological membranes and as a dispersing agent for biological samples.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of naphthalenesulfonic acid, diisododecyl-, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as biological membranes, enhancing the solubility and stability of various compounds.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another sulfonic acid derivative of naphthalene, used in similar applications.
2,6-Naphthalenedisulfonic acid: Known for its use in the synthesis of dyes and pigments.
Armstrong’s acid (naphthalene-1,5-disulfonic acid): Used in the production of fluorescent compounds and as a reagent in organic synthesis.
Uniqueness
Naphthalenesulfonic acid, diisododecyl-, ammonium salt is unique due to the presence of diisododecyl groups, which enhance its surfactant properties and make it particularly effective in industrial applications. Its ability to reduce surface tension and improve the solubility of various compounds sets it apart from other similar compounds.
Propiedades
Número CAS |
63701-23-5 |
|---|---|
Fórmula molecular |
C34H59NO3S |
Peso molecular |
561.9 g/mol |
Nombre IUPAC |
azanium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H56O3S.H3N/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);1H3 |
Clave InChI |
AKISBDVNSUUEIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



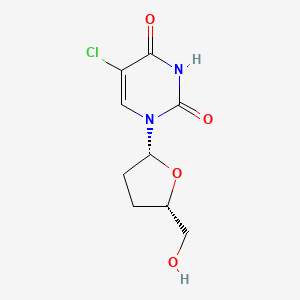
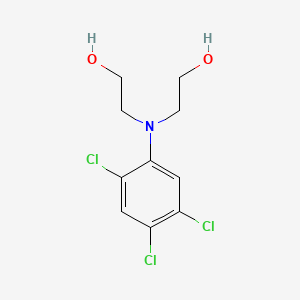

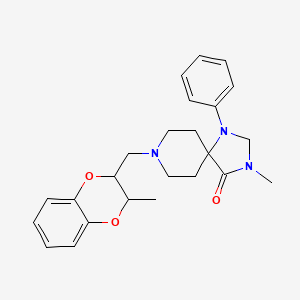
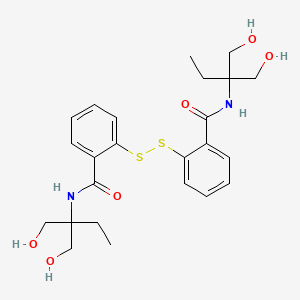
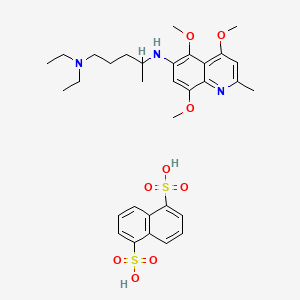

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)

